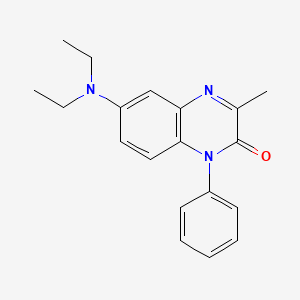
Phosphinic acid, bis(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinic acid, bis(1,1-dimethylethyl)-, also known by its chemical formula C8H19O2P , is a compound characterized by the presence of two tert-butyl groups attached to a phosphinic acid moiety . This compound is notable for its unique structural properties and its applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phosphinic acid, bis(1,1-dimethylethyl)- can be synthesized from tert-butyl acetate and di-tert-butylphosphine oxide . The reaction typically involves the use of tert-butyl acetate as a starting material, which undergoes a series of chemical transformations to yield the desired product. The reaction conditions often include specific temperatures and the presence of catalysts to facilitate the process.
Industrial Production Methods: In industrial settings, the production of phosphinic acid, bis(1,1-dimethylethyl)- involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from by-products and impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Phosphinic acid, bis(1,1-dimethylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of the tert-butyl groups and the phosphinic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize phosphinic acid, bis(1,1-dimethylethyl)- under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives .
Wissenschaftliche Forschungsanwendungen
Phosphinic acid, bis(1,1-dimethylethyl)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which phosphinic acid, bis(1,1-dimethylethyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway involved . Its unique structure allows it to mimic or interfere with natural substrates, thereby modulating biochemical processes.
Vergleich Mit ähnlichen Verbindungen
- Phosphinic acid, bis(1,1-dimethylethyl)-
- Phosphinous chloride, bis(1,1-dimethylethyl)-
- Phosphine, bis(1,1-dimethylethyl)-
Comparison: Phosphinic acid, bis(1,1-dimethylethyl)- is unique due to the presence of two tert-butyl groups, which confer specific steric and electronic properties. Compared to similar compounds like phosphinous chloride, bis(1,1-dimethylethyl)-, and phosphine, bis(1,1-dimethylethyl)-, it exhibits distinct reactivity and stability .
Eigenschaften
CAS-Nummer |
677-76-9 |
|---|---|
Molekularformel |
C8H19O2P |
Molekulargewicht |
178.21 g/mol |
IUPAC-Name |
ditert-butylphosphinic acid |
InChI |
InChI=1S/C8H19O2P/c1-7(2,3)11(9,10)8(4,5)6/h1-6H3,(H,9,10) |
InChI-Schlüssel |
GZWFFPNAVPOUBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P(=O)(C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



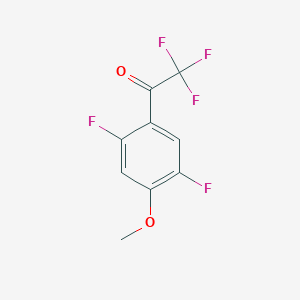

![N,N-Dimethyl-4-({4-[(trifluoromethyl)sulfonyl]phenyl}diazenyl)aniline](/img/structure/B14756191.png)

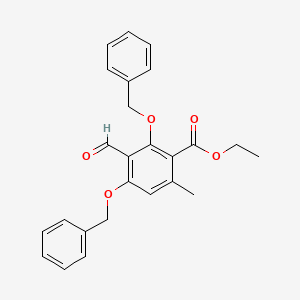
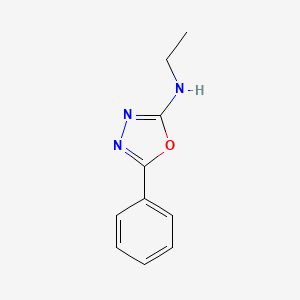
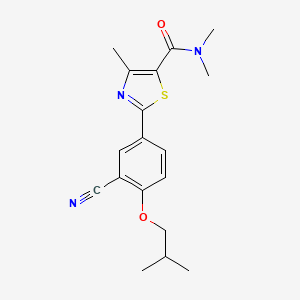
![[2-(3,4-Dihydroxyoxolan-2-yl)-2-dodecanoyloxyethyl] dodecanoate](/img/structure/B14756215.png)
![Spiro[1,3-dioxolane-2,9'-pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane]](/img/structure/B14756217.png)
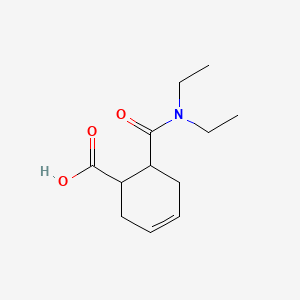
![3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol](/img/structure/B14756235.png)
![4-[(E)-3-oxo-3-pyridin-2-ylprop-1-enyl]benzoic acid](/img/structure/B14756239.png)
